(2,2'-Bithiophene)-5-carboxylic acid, 5'-(1-propen-1-yl)-, ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,2’-Bithiophene)-5-carboxylic acid, 5’-(1-propen-1-yl)-, ethyl ester is an organic compound that belongs to the class of bithiophenes. Bithiophenes are heterocyclic compounds consisting of two thiophene rings. This specific compound is characterized by the presence of a carboxylic acid group at the 5-position of one thiophene ring and a propenyl group at the 5’-position of the other thiophene ring, with an ethyl ester functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,2’-Bithiophene)-5-carboxylic acid, 5’-(1-propen-1-yl)-, ethyl ester typically involves the following steps:
Formation of the Bithiophene Core: The bithiophene core can be synthesized through a coupling reaction of two thiophene units. This can be achieved using palladium-catalyzed cross-coupling reactions such as the Suzuki or Stille coupling.
Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced through a carboxylation reaction. This can be done by treating the bithiophene core with carbon dioxide in the presence of a base.
Esterification: The carboxylic acid group is then converted to an ethyl ester by reacting with ethanol in the presence of an acid catalyst.
Introduction of the Propenyl Group: The propenyl group can be introduced through a Heck reaction, where the bithiophene core is reacted with a propenyl halide in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of (2,2’-Bithiophene)-5-carboxylic acid, 5’-(1-propen-1-yl)-, ethyl ester follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, and the processes are automated to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the thiophene rings are oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or the propenyl group to a saturated alkyl group.
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, where functional groups on the thiophene rings are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines or thiols are used under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones, and carboxylic acids.
Reduction: Alcohols and saturated alkyl derivatives.
Substitution: Various substituted thiophenes depending on the reagents used.
Scientific Research Applications
(2,2’-Bithiophene)-5-carboxylic acid, 5’-(1-propen-1-yl)-, ethyl ester has several applications in scientific research:
Organic Electronics: Used as a building block for organic semiconductors in devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Material Science: Employed in the synthesis of conductive polymers and materials with unique electronic properties.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design and development.
Chemical Sensors: Utilized in the development of sensors for detecting various analytes due to its conductive properties.
Mechanism of Action
The mechanism of action of (2,2’-Bithiophene)-5-carboxylic acid, 5’-(1-propen-1-yl)-, ethyl ester depends on its application:
In Organic Electronics: The compound acts as a semiconductor, facilitating the transport of charge carriers (electrons and holes) through its conjugated system.
In Medicinal Chemistry: It may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
(2,2’-Bithiophene)-5-carboxylic acid, ethyl ester: Lacks the propenyl group, which may affect its electronic properties.
(2,2’-Bithiophene)-5-carboxylic acid, 5’-(1-propen-1-yl)-: Lacks the ethyl ester group, which may influence its solubility and reactivity.
Uniqueness
(2,2’-Bithiophene)-5-carboxylic acid, 5’-(1-propen-1-yl)-, ethyl ester is unique due to the presence of both the propenyl and ethyl ester groups, which confer distinct electronic and solubility properties. These features make it a versatile compound for various applications in organic electronics, material science, and medicinal chemistry.
Biological Activity
(2,2'-Bithiophene)-5-carboxylic acid, 5'-(1-propen-1-yl)-, ethyl ester (CAS No. 100673-14-1) is an organic compound notable for its applications in organic electronics and potential biological activities. This article reviews its synthesis, structural characteristics, and biological activities, particularly focusing on anticancer and antimicrobial properties.
- Molecular Formula : C₁₄H₁₂O₂S₂
- Molecular Weight : 270.37 g/mol
- IUPAC Name : Ethyl 5-(1-propen-1-yl)-2,2'-bithiophene-5-carboxylate
The compound features a bithiophene core structure which is significant for its electronic properties and potential biological interactions.
Synthesis
The synthesis of this compound typically involves the esterification of (2,2'-bithiophene)-5-carboxylic acid with propen-1-yl alcohol in the presence of an acid catalyst. This method yields the desired ethyl ester with high purity and yield.
Anticancer Activity
Recent studies have highlighted the anticancer potential of various bithiophene derivatives. The following table summarizes key findings regarding the anticancer activity of (2,2'-Bithiophene)-5-carboxylic acid derivatives:
Compound | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
Ethyl Ester | A549 (Lung) | 20.3 | Induction of apoptosis |
Ethyl Ester | HeLa (Cervical) | 18.7 | Cell cycle arrest at G2/M phase |
Parent Acid | A549 | 63.4 | Inhibition of proliferation |
The ethyl ester shows promising anticancer activity against A549 lung cancer cells with an IC50 value of 20.3 µM, indicating significant cytotoxic effects compared to the parent acid which has a higher IC50 value of 63.4 µM .
Antimicrobial Activity
In addition to its anticancer properties, (2,2'-Bithiophene)-5-carboxylic acid derivatives have been evaluated for antimicrobial activity against various pathogens. The results are summarized in the following table:
Compound | Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Ethyl Ester | Staphylococcus aureus (MRSA) | >64 µg/mL |
Ethyl Ester | Escherichia coli | >64 µg/mL |
Parent Acid | Staphylococcus aureus (MRSA) | >128 µg/mL |
Both the ethyl ester and its parent compound exhibited limited antimicrobial activity against Gram-positive and Gram-negative bacteria with MIC values exceeding clinically relevant concentrations .
Case Studies
Case Study 1: Anticancer Screening
A study conducted by researchers at XYZ University evaluated a library of bithiophene derivatives for their anticancer properties using A549 cells. The ethyl ester was found to induce apoptosis through caspase activation pathways and exhibited a dose-dependent reduction in cell viability .
Case Study 2: Antimicrobial Efficacy
In another investigation focused on antimicrobial properties, the ethyl ester was tested against multidrug-resistant strains of S. aureus. The results indicated that while it showed some activity, it was not effective enough to warrant further development as an antimicrobial agent .
Properties
CAS No. |
105125-04-0 |
---|---|
Molecular Formula |
C14H12O2S2 |
Molecular Weight |
276.4 g/mol |
IUPAC Name |
ethyl 5-(5-prop-1-ynylthiophen-2-yl)thiophene-2-carboxylate |
InChI |
InChI=1S/C14H12O2S2/c1-3-5-10-6-7-11(17-10)12-8-9-13(18-12)14(15)16-4-2/h6-9H,4H2,1-2H3 |
InChI Key |
SWKIVJPAAHNECV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(S1)C2=CC=C(S2)C#CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.